



Application Notes and Protocols: Nod-IN-1 in Autoimmune Disease Research

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Compound of Interest		
Compound Name:	Nod-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2, are crucial intracellular pattern recognition receptors of the innate immune system.[1] They act as microbial sensors by recognizing specific peptidoglycan (PGN) constituents of bacteria.[1] Upon activation, NOD1 and NOD2 trigger downstream signaling cascades, primarily through the serine/threonine kinase RIPK2, leading to the activation of NF-kB and MAPK pathways.[2] [3] This cascade results in the production of pro-inflammatory cytokines and chemokines, essential for host defense.[3][4]

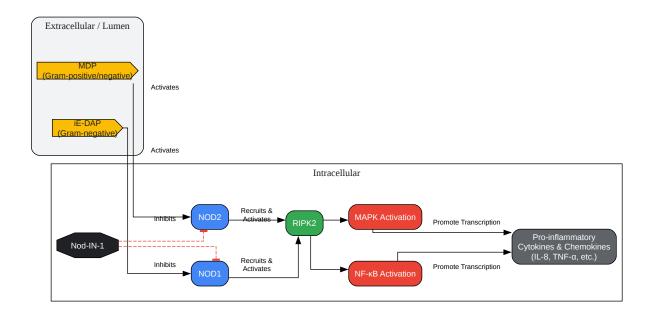
Dysregulation of NOD1 and NOD2 signaling is implicated in the pathogenesis of various autoimmune and chronic inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis.[1][2][5] Consequently, inhibiting this pathway presents a promising therapeutic strategy.

Nod-IN-1 is a potent, cell-permeable mixed inhibitor of both NOD1 and NOD2 signaling pathways.[6][7] By targeting these upstream sensors, **Nod-IN-1** offers a valuable tool for investigating the role of NOD-dependent inflammation in autoimmune disease models and for the development of novel therapeutics. These application notes provide an overview of **Nod-IN-1**, its mechanism of action, and detailed protocols for its use in research.



Mechanism of Action

Nod-IN-1 functions as a dual inhibitor of NOD1 and NOD2.[7] Upon recognition of their respective ligands (e.g., iE-DAP for NOD1, muramyl dipeptide (MDP) for NOD2), these receptors undergo a conformational change, oligomerize, and recruit the downstream kinase RIPK2 via CARD-CARD interactions.[3] This complex initiates the ubiquitination of RIPK2, which is a critical step for the recruitment of downstream signaling components and the subsequent activation of NF-κB and MAPK signaling pathways, leading to the transcription of inflammatory genes.[8] **Nod-IN-1** disrupts this signaling cascade, resulting in reduced production of inflammatory mediators like IL-8 and TNF-α.



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Caption: NOD1/NOD2 signaling pathway and the inhibitory action of **Nod-IN-1**.

Data Presentation



Table 1: In Vitro Inhibitory Activity of Nod-IN-1

Target	IC50 Value	Assay System	Reference
NOD1	5.74 μΜ	Cell-based reporter assay	[7]
NOD2	6.45 μΜ	Cell-based reporter assay	[7]

Experimental Protocols

Detailed methodologies for key experiments involving **Nod-IN-1** are provided below. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

Protocol 1: In Vitro Inhibition of NOD-dependent NF-κB Activation

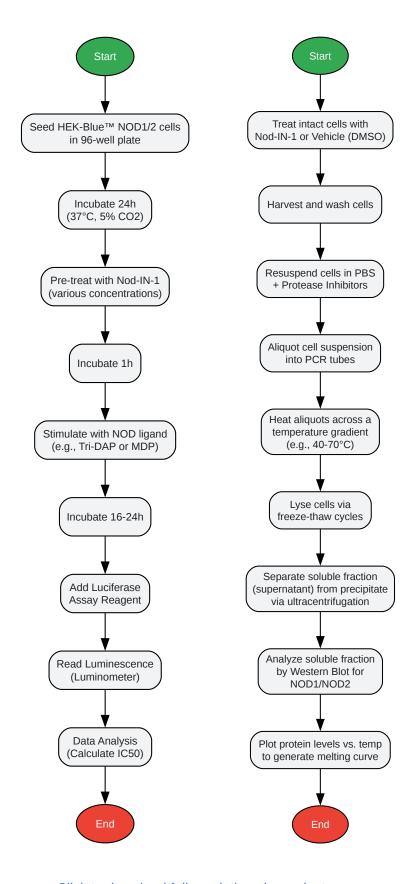
Principle: This protocol uses a HEK293 cell line stably transfected with an NF-κB-inducible luciferase reporter gene to quantify the inhibitory effect of **Nod-IN-1** on NOD1 or NOD2 signaling.[9] Upon stimulation with a NOD ligand, activated NF-κB drives the expression of luciferase. The resulting luminescence is measured as a readout of pathway activation.

Materials:

- HEK-Blue™ NOD1 or NOD2 cells (or equivalent NF-кВ reporter cell line)
- DMEM, high glucose, with 10% FBS, 1% Pen-Strep
- Nod-IN-1 (stock solution in DMSO)
- NOD1 ligand: C12-iE-DAP or Tri-DAP[10]
- NOD2 ligand: L18-MDP or MDP
- Luciferase assay reagent (e.g., Steady-Glo®)
- Opaque, white 96-well microplates



Luminometer



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